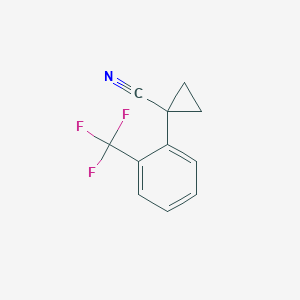

1-(2-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile

描述

属性

IUPAC Name |

1-[2-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N/c12-11(13,14)9-4-2-1-3-8(9)10(7-15)5-6-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLCJTORRXCOIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601779 | |

| Record name | 1-[2-(Trifluoromethyl)phenyl]cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124276-63-7 | |

| Record name | 1-[2-(Trifluoromethyl)phenyl]cyclopropanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124276-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(Trifluoromethyl)phenyl]cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Method Summary:

- The compound this compound is subjected to hydrolysis by refluxing with lithium hydroxide in water for 72 hours.

- The reaction mixture is then acidified with hydrochloric acid to yield the corresponding cyclopropanecarboxylic acid derivative.

- Extraction with ethyl acetate, washing, drying, and solvent removal yields the product as a white solid.

- Reported yield is approximately 86%.

Reaction Conditions and Data:

| Step | Reagents/Conditions | Duration | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| 1 | This compound + 4.0 N LiOH (aq) | 72 h | Reflux (~100 °C) | — | Hydrolysis of nitrile to carboxylic acid |

| 2 | Acidification with 1.2 N HCl (aq) | — | 20 °C | — | Protonation and extraction |

| 3 | Extraction with ethyl acetate | — | Room temperature | 86% | Product isolation as white solid |

This method is straightforward and uses conventional reagents and conditions, suitable for laboratory-scale synthesis.

Synthesis via Cyclopropanation and Deoxotrifluorination Processes

Another advanced synthetic route involves the preparation of 1-aryl-1-trifluoromethylcyclopropanes, which include this compound as an intermediate or related compound.

Key Features:

- Starting from 1-phenyl-1-cyclopropane carboxylic acid, the process uses sulfur tetrafluoride (SF4) for deoxotrifluorination to introduce trifluoromethyl groups.

- The reaction is conducted under pressurized SF4 at elevated temperatures (around 75 °C) for extended periods (16 hours).

- Subsequent steps involve palladium-catalyzed coupling reactions with dimethyl malonate in toluene under reflux, followed by hydrolysis with sodium hydroxide.

- Purification steps include charcoal treatment and distillation under reduced pressure.

- This method achieves high conversion rates (>99%) and allows for selective functionalization.

Reaction Conditions and Data:

| Step | Reagents/Conditions | Temperature | Duration | Yield/Conversion | Notes |

|---|---|---|---|---|---|

| 1 | 1-Phenyl-1-cyclopropane carboxylic acid + SF4 (3.0 eq.) | 75 °C, pressurized | 16 h | — | Deoxotrifluorination |

| 2 | Pd catalyst (JohnPhos), dimethyl malonate, toluene | Reflux (125-130 °C) | 2 h 20 min | >99% conversion | Coupling to form trifluoromethylcyclopropyl derivatives |

| 3 | Hydrolysis with NaOH (32%) in water/toluene | Reflux (100-105 °C) | 2.5 h | Complete | Conversion to sodium salt intermediate |

| 4 | Workup and purification | 80-100 °C, reduced pressure | — | — | Charcoal treatment and solvent removal |

This process is industrially relevant and allows for scalable synthesis with controlled selectivity and yield.

Novel Chemical Method via Reaction of Aryl-Substituted Ethylene Oxide and Cyanophosphate

A patented method (CN103664697A) describes a chemical synthesis of trans-aryl cyclopropanecarbonitrile, including derivatives such as this compound, through a reaction between aryl-substituted ethylene oxide and cyan substituted phosphate.

Method Highlights:

- The reaction is performed in an inert solvent under alkaline conditions.

- Preferred solvents include toluene, tetrahydrofuran, glycol dimethyl ether, and ethylene glycol diethyl ether.

- Bases used can be hydrides (e.g., sodium hydride), alkali-metal alkoxides, or organolithium reagents.

- The process avoids expensive chiral auxiliaries and harsh conditions typical of prior art.

- The method yields trans-aryl cyclopropanecarbonitrile compounds with high purity and efficiency.

- This approach is particularly suited for preparing pharmaceutical intermediates like ticagrelor.

Reaction Conditions and Data:

| Parameter | Details |

|---|---|

| Starting materials | Aryl-substituted ethylene oxide, cyanogen methyl acid phosphate diethyl ester |

| Solvents | Toluene, THF, glycol dimethyl ether, ethylene glycol diethyl ether |

| Base | Sodium hydride, sodium ethylate, potassium tert-butoxide, organolithium reagents |

| Temperature | Ambient to reflux (depending on base and solvent) |

| Reaction atmosphere | Inert (nitrogen or argon) |

| Product | trans-Aryl cyclopropanecarbonitrile (e.g., this compound) |

| Advantages | Cost-effective, avoids chiral auxiliaries, good purity, suitable for pharmaceutical synthesis |

This method represents an innovative and practical approach to synthesizing the target compound with pharmaceutical relevance.

Summary Table of Preparation Methods

化学反应分析

1-(2-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Chemical Applications

Building Block in Organic Synthesis

1-(2-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile serves as an essential building block for synthesizing more complex organic molecules. Its trifluoromethyl group enhances lipophilicity, making it suitable for creating pharmaceuticals and agrochemicals. The compound is particularly valuable in the synthesis of fluorinated analogs, which often exhibit improved biological activity.

Reactivity and Functionalization

The compound undergoes various chemical reactions, including:

- Oxidation : It can be oxidized to form carboxylic acids or other derivatives using agents like potassium permanganate.

- Reduction : Reductive processes with lithium aluminum hydride yield amines or other reduced products.

- Nucleophilic Substitution : The nitrile group can participate in substitution reactions, allowing for the introduction of different functional groups under controlled conditions.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound may possess significant biological activities. Studies are ongoing to evaluate its efficacy as an antimicrobial agent and its potential in cancer therapy. The trifluoromethylated compounds have been linked to various mechanisms of action that enhance their therapeutic profiles .

Mechanism of Action

The compound's mechanism involves interaction with specific molecular targets, facilitated by the trifluoromethyl group's ability to penetrate cell membranes effectively. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their functions and activities.

Medical Applications

Therapeutic Potential

There is ongoing research into the therapeutic applications of this compound, particularly in treating diseases where trifluoromethylated compounds have shown promise. Its structural similarities to known pharmacophores make it a candidate for developing new drugs targeting various conditions .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its unique properties are advantageous in formulating products that require specific chemical characteristics.

作用机制

The mechanism of action of 1-(2-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function and activity.

相似化合物的比较

Positional Isomers

The trifluoromethyl group's position on the phenyl ring significantly impacts physicochemical properties and biological activity:

- 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile (CAS 124276-61-5): The para-substituted isomer may display enhanced symmetry, influencing crystallinity and melting point .

Key Difference : Ortho-substitution (target compound) introduces steric strain between the -CF₃ group and the cyclopropane ring, reducing conformational flexibility compared to meta/para isomers.

Substituent Variations on the Aromatic Ring

Fluorinated Derivatives

- 1-(2-Fluorophenyl)cyclopentanecarbonitrile (CAS 214262-89-2): A cyclopentane (vs. cyclopropane) core reduces ring strain, increasing thermal stability but decreasing reactivity .

Key Difference : Pyridine-containing analogs (e.g., 2-fluoropyridinyl) may exhibit enhanced binding to biological targets due to nitrogen's electronegativity, whereas fluorophenyl derivatives prioritize lipophilicity.

Functional Group Modifications

Carboxylic Acid vs. Nitrile

- Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylate (CAS 951885-67-9): The ester group (-COOCH₃) increases hydrophobicity compared to the nitrile (-CN), which is more polar and reactive .

- 1-Phenylcyclopropanecarboxylic acid derivatives : These lack the nitrile group, reducing electrophilicity and making them less suitable for click chemistry applications .

Key Difference : Nitriles participate in nucleophilic addition reactions, enabling conjugation with thiols or amines, whereas esters are hydrolytically unstable under physiological conditions.

Complex Derivatives in Patented Compounds

- Compound 189 (EP 2697207 B1): A structurally advanced derivative with an oxazolidinone moiety and dimethylcyclohexenyl substituent. This compound demonstrates the integration of the cyclopropanecarbonitrile core into larger pharmacophores for pesticidal or antifungal activity .

- N-[4-chloro-3-[(1-cyanocyclopropyl)carbamoyl]phenyl]-2-methyl-5-(pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide: Incorporates the cyclopropanecarbonitrile group into a pyrazole-carboxamide scaffold, highlighting its role in enhancing target binding affinity .

Key Difference : The target compound serves as a simpler building block, whereas patented derivatives leverage its core for multi-functional applications in agrochemicals.

生物活性

1-(2-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile is an organic compound notable for its trifluoromethyl group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.

Chemical Structure

- IUPAC Name: this compound

- Molecular Formula: C10H8F3N

- Canonical SMILES: FC(F)(F)c1ccccc1C(C#N)C1CC1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence the compound's pharmacokinetic properties.

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory effects on certain enzyme activities, particularly those involved in metabolic pathways relevant to cancer and inflammation. For instance, studies have shown that it can inhibit the proliferation of specific cancer cell lines, suggesting potential as an anticancer agent.

Case Studies and Research Findings

- Anticancer Activity : In a study examining the effects of various cyclopropane derivatives, this compound demonstrated IC50 values in the low micromolar range against several tumor cell lines, indicating potent anticancer properties.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes associated with cancer progression. For example, it was found to inhibit certain kinases involved in cell signaling pathways critical for tumor growth .

- Pharmacological Profiles : Various studies have characterized the pharmacological profiles of this compound, revealing that it acts on multiple receptor systems, which may contribute to its diverse biological effects. Notably, it has been shown to interact with serotonin receptors, which are implicated in mood regulation and could suggest potential applications in treating depression .

Data Table: Biological Activity Summary

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclopropanation via transition-metal-catalyzed reactions (e.g., using diazo compounds and Rh or Cu catalysts) . Optimization includes adjusting catalyst loading, temperature, and solvent polarity. For example, gradient expansions of local kinetic-energy density in DFT calculations can predict optimal electronic environments for cyclopropane ring formation . Purity is critical; intermediates like 1-(4-Chlorophenyl)cyclopropanecarbonitrile (CAS 64399-27-5) require rigorous characterization via NMR and HPLC .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

- Methodological Answer : Use X-ray crystallography (SHELX software ) to resolve the cyclopropane ring geometry and trifluoromethyl orientation. Complement with FT-IR (C≡N stretch ~2200 cm⁻¹) and ¹⁹F NMR (δ -60 to -70 ppm for CF₃). Mass spectrometry (HRMS) confirms molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98% for reliable biological assays) .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer : Store under inert atmosphere (argon) at -20°C to prevent hydrolysis of the nitrile group. Avoid prolonged exposure to moisture or light, as trifluoromethyl groups can undergo photolytic degradation . Precautionary measures include using sealed amber vials and conducting stability tests via TGA/DSC to determine decomposition thresholds .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

- Methodological Answer : Density-functional theory (DFT) using the Colle-Salvetti correlation-energy formula calculates electron density distribution, HOMO-LUMO gaps (~4.5 eV for nitrile derivatives), and Fukui indices to identify reactive sites. Compare with experimental UV-Vis spectra (λmax ~270 nm) to validate computational models. Software like Gaussian or ORCA integrates these calculations, while SHELX refines crystallographic data .

Q. What strategies resolve contradictions between experimental and computational data (e.g., unexpected reaction pathways)?

- Methodological Answer : Cross-validate using hybrid methods:

- Synthetic validation : Reproduce reactions under controlled conditions (e.g., anhydrous, inert gas) to exclude side reactions .

- Multivariate analysis : Apply ANOVA/Tukey tests to compare experimental yields with DFT-predicted activation energies .

- Mechanistic probes : Isotope labeling (e.g., ¹³C-cyclopropane) tracks unexpected bond cleavage in GC-MS .

Q. How does the compound function in medicinal chemistry (e.g., as a pharmacophore or enzyme inhibitor)?

- Methodological Answer : The nitrile group acts as a hydrogen-bond acceptor, while the trifluoromethylphenyl moiety enhances lipophilicity (logP ~2.8). In drug discovery, it serves as a covalent inhibitor scaffold (e.g., targeting cysteine proteases). Biological evaluation involves:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。